Cas no 56640-53-0 (2-Methyl-1-phenyl-butylamine)

2-Methyl-1-phenyl-butylamine structure
2-Methyl-1-phenyl-butylamine structure
Product Name:2-Methyl-1-phenyl-butylamine
CAS No:56640-53-0
MF:C11H17N
MW:163.259382963181
CID:945716
Update Time:2023-08-02

2-Methyl-1-phenyl-butylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, -alpha--(1-methylpropyl)-
    • 2-methyl-1-phenyl-butylamine
    • 2-methyl-1-phenylbutan-1-amine
    • 2-Methyl-1-phenyl-1-butanamine
    • 2-Methyl-1-phenyl-butylamine
    • Inchi: 1S/C11H17N/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9,11H,3,12H2,1-2H3
    • InChI Key: PCELVXFUVRHMRO-UHFFFAOYSA-N
    • SMILES: NC(C1C=CC=CC=1)C(C)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Topological Polar Surface Area: 26
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